U-54494A HYDROCHLORIDE

Description

Historical Context of Initial Characterization and Classification

U-54494A was first characterized as a novel anticonvulsant agent with a chemical structure related to kappa opioid receptor agonists. szabo-scandic.comnih.govrndsystems.com Early research, notably a 1987 study by Voigtlander et al., identified it as a unique anticonvulsant. rndsystems.com Subsequent investigations in the early 1990s further explored its effects in various experimental seizure models, confirming its efficacy. nih.govpsu.edu These initial studies classified U-54494A as a racemic mixture, meaning it is composed of two enantiomers (mirror-image isomers). ncats.io

A key finding from its early characterization was that while it is structurally related to kappa opioid agonists like U-50488H, U-54494A lacks the typical analgesic and sedative effects associated with these compounds. nih.gov This distinction suggested that its mechanism of action might involve a specific subtype of the kappa opioid receptor or entirely different pathways. ncats.ionih.gov Research indicated that its anticonvulsant effects were only partially counteracted by the opioid antagonist naloxone (B1662785), further supporting the hypothesis of a complex or non-traditional mode of action. nih.govpsu.edu

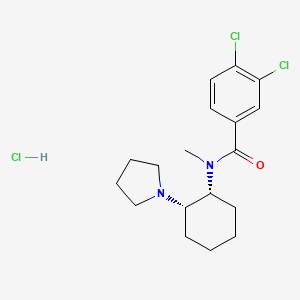

Structural Framework and Distinctive Features as a Benzamide (B126) Derivative

U-54494A Hydrochloride is classified as a benzamide derivative. szabo-scandic.commedchemexpress.com Its systematic chemical name is (±)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide monohydrochloride. nih.gov The structure features a dichlorinated benzamide group linked to a substituted cyclohexyl ring, which incorporates a pyrrolidinyl moiety. This 1,2-diamine framework is shared with other compounds like the kappa opioid agonist U-50488H, yet subtle stereoelectronic differences are thought to contribute to its distinct pharmacological profile. nih.govscbt.com

The molecule's unique steric and electronic properties are believed to enable selective interactions with its biological targets, influencing how it binds to and modulates receptor activity. scbt.com

Table 1: Chemical and Structural Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | (±)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide monohydrochloride nih.gov |

| Molecular Formula | C18H24Cl2N2O ncats.io |

| Classification | Benzamide Derivative szabo-scandic.commedchemexpress.com |

| Structural Group | 1,2-diamine nih.gov |

| Stereochemistry | Racemic mixture ncats.io |

Overview of Primary Research Areas and Compound Significance

Research into this compound has concentrated on its anticonvulsant activity and the multifaceted mechanisms responsible for this effect. Its significance lies in its potential to elucidate novel pathways for epilepsy treatment, separate from classical opioid analgesia.

Anticonvulsant Activity: The primary focus of research has been the compound's ability to prevent seizures. Studies have demonstrated its effectiveness in models such as the maximal electroshock seizure test in mice. nih.govpsu.edu Furthermore, in rats with chronically implanted electrodes, U-54494A significantly decreased the duration of electrically induced hippocampal afterdischarges, a model for focal seizures. nih.govpsu.edu A notable finding is the additive anticonvulsant effect observed when U-54494A is used in combination with standard antiepileptic drugs like phenobarbital (B1680315) and carbamazepine. nih.govpsu.edu

Mechanism of Action: The mechanism underlying U-54494A's effects is complex and a significant area of investigation. While related to kappa opioid agonists, its activity appears to be independent of the analgesic kappa receptor. nih.gov Research points to several potential mechanisms:

Ion Channel Modulation: A key proposed mechanism is the blockade of voltage-gated sodium (Na+) channels in a use-dependent manner. nih.govncats.iopsu.edu It is also reported to block voltage-gated potassium (K+) channels. ncats.io This modulation of ion currents is a critical factor in controlling neuronal hyperexcitability.

Glutamate (B1630785) Release Inhibition: The compound has been shown to inhibit the potassium-evoked release of the excitatory neurotransmitter glutamate. ncats.io

Kappa Opioid Receptor Interaction: It is suggested to act on a specific subclass of kappa opioid receptors, distinct from those mediating analgesia. rndsystems.comncats.io

Gap Junction Inhibition: More recent high-throughput screening has identified U-54494A as an inhibitor of connexin 43 (Cx43) gap junctions, which could represent another avenue through which it modulates neuronal communication. nih.govresearchgate.net

Table 2: Summary of Key Research Findings for U-54494A

| Research Area | Finding | Reference |

|---|---|---|

| Anticonvulsant Effect | Effective in maximal electroshock seizure (MES) test in mice. | nih.govpsu.edu |

| Anticonvulsant Effect | Reduces duration of hippocampal afterdischarges in rats. | nih.govpsu.edu |

| Drug Combination | Shows additive anticonvulsant effects with phenobarbital and carbamazepine. | nih.govpsu.edu |

| Mechanism | Blocks voltage-gated sodium (Na+) and potassium (K+) channels. | nih.govncats.io |

| Mechanism | Inhibits the evoked release of glutamate. | ncats.io |

| Mechanism | Identified as a connexin 43 (Cx43) gap junction inhibitor. | nih.govresearchgate.net |

| Receptor Interaction | Anticonvulsant activity is only partially antagonized by naloxone. | nih.govpsu.edu |

| Receptor Interaction | Action is independent of the analgesic kappa receptor. | nih.gov |

Properties

IUPAC Name |

3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUASZXAHZXJMX-PPPUBMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920763 | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112465-94-8 | |

| Record name | U 54494A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112465948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-54494A HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZ8ZBR9LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Neuropharmacological Mechanisms of U 54494a Hydrochloride

Modulation of Glutamatergic Neurotransmission Pathways

U-54494A hydrochloride is a compound recognized for its significant influence on glutamatergic systems, the primary excitatory pathways in the central nervous system. Its neuropharmacological profile is characterized by its interaction with key components of glutamate (B1630785) signaling, including direct effects on excitatory amino acid receptors and a pronounced impact on the dynamics of neurotransmitter release. These interactions underscore its potential as a modulator of neuronal excitability.

Impact on Neurotransmitter Release Dynamics

Beyond its direct receptor antagonism, U-54494A significantly alters the release of key neurotransmitters, further shaping its neuropharmacological impact.

U-54494A modulates the release of acetylcholine (B1216132) (ACh) from striatal neurons by targeting the glutamatergic inputs that regulate these neurons. A key finding is that U-54494A, along with other known NMDA antagonists, specifically blocks the NMDA-evoked release of ACh from striatal slices. nih.gov However, the compound does not inhibit ACh release when it is evoked by potassium (K+), which causes a more general depolarization. nih.gov This selectivity indicates that U-54494A's action is not a non-specific blockade of neurotransmitter release but rather a targeted inhibition of the NMDA receptor-mediated pathway that stimulates acetylcholine release in the striatum. nih.gov

Table 1: Effect of U-54494A and Other Antagonists on Evoked Acetylcholine (ACh) Release from Striatal Slices

| Compound | Effect on NMDA-Evoked [3H]ACh Release | Effect on K+-Evoked [3H]ACh Release |

|---|---|---|

| U-54494A | Blocked | No Inhibition |

| MK 801 | Blocked | No Inhibition |

| PCP | Blocked | No Inhibition |

| CGP 37849 | Blocked | No Inhibition |

| CPP | Blocked | No Inhibition |

| Phenytoin (B1677684) | Blocked | Blocked |

| Diazepam | Ineffective | Ineffective |

U-54494A is a potent inhibitor of the release of endogenous glutamate from nerve terminals. nih.gov In a synaptosomal preparation enriched with hippocampal mossy fiber nerve endings, U-54494A demonstrated a powerful inhibitory effect on potassium-evoked glutamate release. nih.gov At a concentration of 100 µM, U-54494A inhibited the K+-evoked release of endogenous glutamate by 85%. nih.gov This profound inhibition of glutamate release suggests that the compound acts directly on the presynaptic terminals. nih.gov The mechanism underlying this inhibition is linked to the modulation of intracellular calcium levels; the same concentration of U-54494A also significantly reduced the availability of cytosolic free calcium in depolarized synaptosomes by 30%. nih.gov

Table 2: Effect of U-54494A on Presynaptic Mechanisms in Hippocampal Synaptosomes

| Parameter | Condition | Observation |

|---|---|---|

| K+-Evoked Endogenous Glutamate Release | Control | Baseline Release |

| + 100 µM U-54494A | 85% Inhibition | |

| Cytosolic Free Calcium (Ca2+) | Depolarized Synaptosomes (Control) | Baseline Increase |

| + 100 µM U-54494A | 30% Reduction | |

| K+-Evoked Glutamate Release with Kainic Acid (KA) | + 1 mM KA | ~200% Increase (Doubled) |

| + 1 mM KA & 100 µM U-54494A | No Net Increase |

Influence on Synaptic Signaling Cascades and Neuronal Network Activity

This compound exerts significant influence over neuronal excitability through multiple actions on synaptic signaling. Research indicates that the compound modulates ion channel function, a critical component of neuronal activity. On a biochemical level, U-54494A attenuates the depolarization-induced uptake of calcium ions (Ca²⁺) into forebrain synaptosomes. nih.gov This action suggests an interaction with voltage-gated calcium channels, which are pivotal in neurotransmitter release and synaptic transmission. By limiting calcium influx, U-54494A can dampen excessive neuronal firing that characterizes seizure states.

Further investigation into its mechanism reveals that U-54494A also affects sodium channels. Whole-cell voltage-clamp experiments have shown that the compound depresses the fast sodium inward current in a manner that is dependent on both concentration and frequency of channel use. nih.gov This modulation of Na⁺ currents is a key mechanism that contributes to its anticonvulsant properties, distinct from its opioid receptor-related effects. nih.gov

At the network level, U-54494A demonstrates a clear capacity to reduce neuronal hyperexcitability. In studies using hippocampal slices, the compound significantly reduces the duration of electrically evoked afterdischarges, which are an in-vitro model of seizure activity. nih.gov Additionally, both intravenous and iontophoretic application of U-54494A effectively depresses spontaneous and glutamate-evoked firing of cortical neurons. nih.gov This broad suppression of neuronal firing underscores its potent anticonvulsant profile. nih.gov

Opioid Receptor System Engagement and Functional Selectivity

While structurally analogous to KOR agonists, U-54494A's interaction with the opioid system is atypical, characterized by a functional selectivity that distinguishes it from canonical compounds in its class.

Kappa Opioid Receptor (KOR) Agonism and Binding Affinity Profiling

U-54494A is a benzamide (B126) derivative that is chemically related to the potent and selective KOR agonist, U-50488H. nih.govnih.gov Despite this structural similarity, detailed binding affinity profiles, such as specific Kᵢ values for U-54494A at the kappa opioid receptor, are not extensively documented in publicly available scientific literature. Its activity is often inferred and described in comparison to its well-characterized analog, U-50488H. The compound's unique pharmacological effects, which lack typical KOR-mediated responses, suggest that its binding and/or subsequent signal transduction at the KOR may be substantially different from classical agonists. nih.govnih.gov

Molecular Mechanisms of KOR Conformational Modulation

The precise molecular mechanisms by which U-54494A may modulate the conformational state of the KOR are not yet fully elucidated. For G protein-coupled receptors like the KOR, agonist binding typically induces a specific conformational change that facilitates coupling to intracellular signaling proteins (e.g., G proteins or β-arrestins). The distinct functional profile of U-54494A—possessing anticonvulsant properties without the sedative or analgesic effects of other KOR ligands—implies that it may induce a unique receptor conformation. This could potentially lead to biased signaling, wherein only a subset of the receptor's downstream signaling pathways is activated. This biased agonism might favor pathways linked to its anticonvulsant effects while avoiding those that mediate sedation and analgesia.

Differential Pharmacological Profile: Absence of Canonical Kappa-Mediated Analgesia and Sedation

A defining characteristic of U-54494A is its stark departure from the typical pharmacological profile of a KOR agonist. nih.gov Unlike its structural relative U-50488H, U-54494A is notably devoid of kappa receptor-mediated sedative and analgesic activities. nih.gov This separation of effects is a critical feature, as the sedative properties of many anticonvulsants can be a significant limiting factor in their clinical utility. The ability of U-54494A to produce potent anticonvulsant effects without inducing sedation highlights its unique mechanism of action. nih.gov

| Pharmacological Effect | U-54494A | U-50488H |

|---|---|---|

| Anticonvulsant Activity | Present | Present |

| Analgesic Activity | Absent | Present |

| Sedative Activity | Absent | Present |

| Antagonism by Naltrexone (B1662487) | Yes (anticonvulsant effects) | Yes (multiple effects) |

| Antagonism by Naloxone (B1662785) | Partial / No effect on cortical firing | Yes (cortical firing effects) |

| Mechanism Hypothesis | Putative KOR subclass / Ca²⁺ & Na⁺ channel modulation | Canonical KOR Agonism |

Investigation of Putative Subclass Kappa Opioid Receptor Involvement

The dissociation between the anticonvulsant effects and the typical opioid effects of U-54494A has led researchers to hypothesize that its mechanism may be mediated by a specific subclass of the kappa opioid receptor. nih.govnih.gov This putative receptor subtype would be responsible for the observed anticonvulsant activity, while not being involved in the pathways that lead to analgesia and sedation. nih.gov This hypothesis is supported by the fact that while U-54494A lacks the classic KOR agonist profile, its anticonvulsant actions are still sensitive to opioid antagonists. nih.gov This suggests that the target is indeed related to the opioid receptor family, but is pharmacologically distinct from the receptor subtype activated by compounds like U-50488H.

Antagonism of Effects by Opioid Receptor Antagonists (e.g., Naltrexone, Naloxone)

The anticonvulsant properties of U-54494A are susceptible to antagonism by opioid receptor blockers, reinforcing its connection to the opioid system. Studies have shown that high doses of the non-selective opioid antagonist naltrexone can antagonize the anticonvulsant effects of U-54494A. nih.gov The antagonist naloxone has also been shown to partially antagonize its anticonvulsant activity. nih.gov However, in experiments on cortical neurons, the depressant effects of U-50488H were reversed by naloxone, whereas the effects of U-54494A were not, further highlighting the pharmacological divergence between the two compounds and suggesting a complex interaction with the opioid receptor system. nih.gov

Ion Channel Regulation and Associated Electrophysiological Effects

The neuropharmacological profile of this compound is significantly defined by its interaction with various ion channels, which are fundamental to neuronal excitability and signaling. The compound's anticonvulsant properties are largely attributed to its modulation of voltage-gated sodium and potassium channels, as well as its influence on intracellular calcium homeostasis.

This compound has been identified as a potent blocker of voltage-gated sodium channels, a key mechanism underlying its anticonvulsant activity. nih.gov This interaction is characterized by a reduction in the inward sodium current, which is crucial for the generation and propagation of action potentials. The blockade of these channels by this compound is both voltage- and use-dependent, indicating a sophisticated interaction with the channel's different conformational states.

Research has demonstrated that this compound effectively depresses the fast sodium inward current in a manner that is dependent on both concentration and frequency. nih.gov In studies utilizing whole-cell voltage-clamp techniques on cultured neonatal rat cardiomyocytes, U-54494A was shown to reversibly and dose-dependently decrease the tetrodotoxin-sensitive inward sodium current. nih.gov This action occurs without altering the kinetics of channel activation or inactivation, nor does it affect the reversal potential. nih.gov The primary effect is a direct reduction of sodium ion influx, which in turn raises the threshold for action potential generation and reduces neuronal hyperexcitability.

| Parameter | Effect of this compound |

|---|---|

| Fast Sodium Inward Current | Depressed in a concentration- and frequency-dependent manner |

| Channel Activation Kinetics | No significant effect |

| Channel Inactivation Kinetics | No significant effect |

| Reversal Potential | No significant effect |

The blockade of sodium channels by this compound is not static; rather, it is influenced by the membrane potential and the frequency of neuronal firing. This voltage- and use-dependency is a hallmark of many effective anticonvulsant drugs. U-54494A demonstrates a higher affinity for sodium channels in their resting and slowly inactivated states. nih.gov A notable observation is that the resting block at a holding potential of -80 mV can be partially reversed by hyperpolarization to -120 mV. nih.gov

Furthermore, this compound induces a hyperpolarizing shift in the steady-state slow inactivation curve, without affecting the steady-state activation or fast inactivation curves. nih.gov The compound also significantly delays the recovery of the inactivated channel, which is a key factor in its use-dependent blockade during repetitive depolarizations. nih.gov This means that the blocking effect is more pronounced in rapidly firing neurons, a characteristic of epileptic seizures. Two major metabolites of U-54494A, U-83892E and U-83894A, also exhibit this voltage- and use-dependent blockade of sodium channels, contributing to the long duration of the parent compound's anticonvulsant activity. nih.gov

| Characteristic | Description |

|---|---|

| Voltage-Dependency | Blockade is influenced by the membrane potential, with partial reversal of resting block upon hyperpolarization. |

| Use-Dependency | Blockade is enhanced by repetitive depolarizations due to delayed recovery of inactivated channels. |

| Interaction with Channel States | Interacts with resting and slowly inactivated channels. |

| Effect on Inactivation Curve | Induces a hyperpolarizing shift in the steady-state slow inactivation curve. |

In addition to its effects on sodium channels, this compound also modulates the activity of voltage-gated potassium channels. Specifically, it has been shown to block the delayed rectifier potassium channels in mouse neuroblastoma cells. This blockade of the tetraethylammonium-sensitive outward potassium current is reversible and time-dependent, occurring at anticonvulsant doses of the drug.

The mechanism of this interaction appears to involve the open state of the potassium channel, with no significant interaction with the resting or inactivated states. This is supported by the observation that U-54494A does not affect the steady-state inactivation curve or the recovery of the channel from inactivated states. The potency of the drug's blocking effect is enhanced by both depolarized membrane potentials and an increase in external pH. Single-channel recordings have further suggested that U-54494A induces a flickery block of the delayed rectifier channel openings from the cytoplasmic side.

This compound also exerts a regulatory influence on intracellular calcium ion homeostasis, which is a critical aspect of its neuropharmacological profile. The compound has been shown to modulate calcium influx in response to neuronal depolarization.

A key finding is that this compound attenuates the depolarization-induced uptake of 45Ca2+ into forebrain synaptosomes. nih.gov This suggests that the compound can reduce the influx of calcium into neurons during periods of intense activity. By limiting this calcium entry, U-54494A may help to prevent the downstream cellular processes that are triggered by excessive intracellular calcium, such as excitotoxicity. This Ca2+-related mechanism is considered a significant contributor to the compound's unique and selective anticonvulsant properties. nih.gov

Regulation of Intracellular Calcium Ion Homeostasis

Calcium-Related Mechanisms Underlying Anticonvulsant Actions

The anticonvulsant properties of this compound are significantly linked to its influence on calcium ion (Ca²⁺) homeostasis within neurons. Research indicates that U-54494A attenuates the depolarization-induced uptake of ⁴⁵Ca²⁺ into forebrain synaptosomes. nih.gov This action suggests a mechanism that involves the modulation of calcium channels, which are pivotal in regulating neuronal excitability and neurotransmitter release. By reducing calcium influx during periods of intense neuronal activity, U-54494A can dampen excessive signaling that leads to seizures.

In a study utilizing a synaptosomal preparation enriched with hippocampal mossy fiber nerve endings, U-54494A at a concentration of 100 microM was found to significantly decrease the availability of cytosolic free calcium in depolarized synaptosomes by 30%. nih.gov This reduction in intracellular calcium is directly correlated with a substantial 85% inhibition of the potassium-evoked release of the excitatory neurotransmitter glutamate. nih.gov The pronounced inhibition of glutamate release underscores the compound's potent effect on presynaptic terminals, which is a key factor in its anticonvulsant profile. nih.gov

Furthermore, U-54494A has been shown to be an effective antagonist against convulsions induced by the Ca²⁺ channel agonist Bay K 8644. nih.gov This finding provides additional evidence for the compound's interaction with calcium-related pathways as a core component of its mechanism of action. The ability of U-54494A to counteract the effects of a known calcium channel activator highlights its role in maintaining calcium equilibrium and preventing the hyperexcitability that characterizes seizure states.

| Parameter | Condition | Effect of U-54494A (100 µM) | Reference |

|---|---|---|---|

| Cytosolic Free Calcium (Ca²⁺) | Depolarized Mossy Fiber-Enriched Synaptosomes | 30% reduction | nih.gov |

| K⁺-Evoked Glutamate Release | Mossy Fiber-Enriched Synaptosomes | 85% inhibition | nih.gov |

| Depolarization-Induced ⁴⁵Ca²⁺ Uptake | Forebrain Synaptosomes | Attenuation | nih.gov |

Exploration of Additional Molecular Targets and Signaling Pathways

Beyond its well-documented effects on opioid and glutamatergic systems, the neuropharmacological profile of this compound is broadened by its interactions with other molecular targets and signaling pathways that are crucial to the regulation of neuronal excitability.

To date, there is no direct scientific evidence in the reviewed literature to suggest that the mechanism of action of this compound involves the inhibition of Connexin 43 (Cx43) gap junctions. While the inhibition of gap junctions, particularly those composed of Cx43, is a known mechanism for modulating neuronal synchronization and has been explored as a potential anticonvulsant strategy, studies specifically linking U-54494A to this pathway are not available. Therefore, the role of Cx43 gap junction inhibition in the pharmacological effects of U-54494A remains unsubstantiated.

This compound exerts significant inhibitory effects on neuronal excitability through mechanisms that are distinct from its interactions with the analgesic kappa opioid receptor and its modulation of glutamate release. nih.gov Electrophysiological studies have demonstrated that intravenous administration of U-54494A significantly depresses the spontaneous firing rates of cortical neurons. nih.gov Notably, these effects were not antagonized by the opioid antagonist naloxone, indicating a pathway independent of the classical opioid system. nih.gov

A primary mechanism contributing to this broader effect on neuronal excitability is the compound's interaction with voltage-gated sodium channels. researchgate.net U-54494A has been shown to reversibly and dose-dependently block the inward sodium current in mouse neuroblastoma cells. researchgate.net This blockade is characterized by its voltage- and use-dependent nature, meaning the drug has a higher affinity for sodium channels in their resting and slowly inactivated states, which are more prevalent during the rapid, repetitive neuronal firing associated with seizures. researchgate.net The drug also markedly delays the recovery of inactivated sodium channels, further contributing to its use-dependent block. researchgate.net

| Sodium Channel Parameter | Effect of U-54494A (50 µM) | Reference |

|---|---|---|

| Inward Na⁺ Current | Reversible, dose-dependent reduction | researchgate.net |

| Steady-State Slow Inactivation Curve | 9.3 mV hyperpolarization shift | researchgate.net |

| Recovery Rate of Inactivated Channels | Markedly delayed | researchgate.net |

Another significant finding is the ability of U-54494A to cause a dose-related suppression of post-tetanic repetitive discharge in nerve-muscle preparations. nih.gov This action, measured by the abolition of the potentiation of muscle contractile tension, demonstrates the compound's ability to prevent the sustained, high-frequency firing of neurons that is a hallmark of seizure activity. nih.gov This effect further underscores a mechanism of action that extends beyond its influence on specific neurotransmitter receptors to a more fundamental modulation of neuronal membrane excitability.

Preclinical Efficacy Studies and Disease Model Investigations

Comprehensive Evaluation in Experimental Seizure Models

Maximal Electroshock Seizure (MES) Paradigms

The maximal electroshock seizure (MES) test is a widely utilized preclinical model that is considered predictive of efficacy against generalized tonic-clonic seizures. In this paradigm, U-54494A has demonstrated notable anticonvulsant effects.

In studies conducted in both mice and rats, U-54494A was found to be comparable to established antiepileptic drugs like phenytoin (B1677684) and phenobarbital (B1680315) in terms of potency, threshold elevation, oral activity, and duration of action in electroshock convulsion antagonism studies. nih.gov One study in mice determined the median effective dose (ED50) of U-54494A to be 28 mg/kg intraperitoneally, indicating a potency somewhat less than phenobarbital. nih.gov The anticonvulsant activity of U-54494A in the MES test was partially antagonized by naloxone (B1662785). nih.gov Furthermore, when used in combination with phenobarbital and carbamazepine, U-54494A significantly increased the anticonvulsant activity of these standard antiepileptics, with more detailed investigations showing additive effects with phenobarbital. nih.gov The persistence of its anticonvulsant activity has been suggested to be related to its conversion into active metabolites. nih.gov

| Compound | ED50 (mg/kg, i.p.) | Comparison | Source |

|---|---|---|---|

| U-54494A | 28 | Potency somewhat less than phenobarbital | nih.gov |

Chemoconvulsant-Induced Seizure Models

The efficacy of U-54494A has also been assessed in seizure models induced by chemical convulsants, which can help to elucidate its mechanism of action.

In contrast to phenytoin and phenobarbital, U-54494A was found to be an effective antagonist of convulsions induced by excitatory amino acid agonists such as kainic acid, N-methyl-aspartic acid, and quisqualic acid. nih.gov This suggests a potential mechanism of action involving the modulation of excitatory neurotransmission.

U-54494A was not effective in antagonizing seizures induced by gamma-aminobutyric acid (GABA)-related convulsants, including pentylenetetrazol. nih.gov In fact, at high doses, a tendency towards a proconvulsant action was observed, as the compound did not elevate the pentylenetetrazol seizure threshold. nih.gov

| Seizure Model | Inducing Agent | Efficacy of U-54494A | Source |

|---|---|---|---|

| Excitatory Amino Acid Agonist-Induced Convulsions | Kainic acid, N-methyl-aspartic acid, quisqualic acid | Effective antagonist | nih.gov |

| Pentylenetetrazol Seizure Threshold | Pentylenetetrazol | Not effective; potential for proconvulsant action at high doses | nih.govnih.gov |

Analysis of Hippocampal Afterdischarge Duration in vivo

In unrestrained rats with chronically implanted electrodes, U-54494A was shown to significantly reduce the duration of electrically evoked hippocampal afterdischarges. nih.gov However, the focal stimulation threshold was not markedly increased. nih.gov In vitro studies on rat hippocampal slices also demonstrated that U-54494A reduced the magnitude of orthodromically evoked CA1 population spikes, an effect that was preventable by naltrexone (B1662487) and a selective kappa opiate receptor antagonist. cngb.org Further in vitro research showed that U-54494A significantly decreased the number and total area of afterdischarges induced by 4-aminopyridine (B3432731) in the CA1 region of the hippocampus. nih.gov

Efficacy in Audiogenic Seizure-Prone Animal Models

U-54494A has demonstrated efficacy in blocking audiogenic convulsions in genetically epilepsy-prone mice. nih.gov Studies in genetically epilepsy-prone DBA/2 mice and rats showed that U-54494A exhibited dose-dependent anticonvulsant activity against sound-induced convulsions. nih.gov In DBA/2 mice, its potency was similar to that of U-50488H when administered intracerebroventricularly or intraperitoneally. nih.gov However, in genetically epilepsy-prone rats, U-54494A was less potent than U-50488H. nih.gov Notably, U-54494A demonstrated a better therapeutic index than U-50488H. nih.gov

In Vivo Neurophysiological Assessments of Neuronal Activity

Direct evidence from preclinical studies specifically detailing the effects of U-54494A hydrochloride on spontaneous and evoked cortical neuronal firing rates is limited. However, research on hippocampal neurons provides some insight into its effects on neuronal excitability. In studies utilizing rat models with chronically implanted electrodes, U-54494A was shown to significantly reduce the duration of electrically evoked hippocampal afterdischarges. This suggests a modulatory effect on neuronal hyperexcitability within the hippocampus, a region critically involved in seizure generation and propagation. The mechanism for this is thought to be related, in part, to its ability to depress the fast sodium inward current in a concentration- and frequency-dependent manner. Further research is required to determine if these effects on hippocampal neurons translate to a direct modulation of cortical neuronal firing rates.

In studies using cat soleus nerve-muscle preparations, this compound demonstrated a dose-related suppression of post-tetanic repetitive discharge. This was measured by an abolition of the obligatory potentiation of the soleus muscle contractile tension following tetanic stimulation. This finding indicates that U-54494A can modulate the hyperexcitability of motor neurons and/or the neuromuscular junction, preventing the sustained firing that can occur after a period of intense stimulation.

| Experimental Model | Parameter Measured | Effect of this compound |

|---|---|---|

| Cat Soleus Nerve-Muscle Preparation | Post-Tetanic Repetitive Discharge (measured by potentiation of muscle contractile tension) | Dose-related suppression |

Evaluation in Models of Neurological Dysfunction Beyond Epilepsy

The role of the N-methyl-D-aspartate (NMDA) receptor in the pathophysiology of neuropathic pain is well-established, making NMDA receptor antagonists a key area of investigation for novel analgesic therapies mdpi.comnih.govsemanticscholar.org. U-54494A has been identified as a compound with NMDA antagonist properties. This mechanism of action provides a strong rationale for its potential utility in the management of neuropathic pain, a condition often characterized by neuronal hyperexcitability and central sensitization, processes in which the NMDA receptor plays a crucial role mdpi.comnih.govsemanticscholar.org.

While the antagonism of NMDA receptors by compounds like ketamine has been explored in preclinical and clinical settings for neuropathic pain, specific preclinical studies evaluating the efficacy of this compound in established animal models of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models, are not extensively documented in the available literature. Therefore, while its mechanism of action suggests a potential therapeutic role, further in-vivo research in relevant pain models is necessary to substantiate this hypothesis.

Advanced Methodologies and Analytical Approaches in U 54494a Hydrochloride Research

In Vitro Experimental Platforms

In vitro methodologies provide a controlled environment to dissect the molecular and cellular interactions of a compound, forming the foundation of mechanistic understanding.

Cell Culture Models (e.g., Neonatal Cardiomyocytes, Neuroblastoma Cells, HeLa Cells)

Cell culture models offer a reductionist approach to study the direct effects of compounds on specific cell types and their ionic currents. Mouse neuroblastoma cells (N1E-115 line) have been a key platform for investigating U-54494A's mechanism of action. nih.govnih.gov Studies using this model revealed that U-54494A reversibly and dose-dependently reduces the tetrodotoxin-sensitive inward sodium (Na+) current. nih.gov This effect was achieved without altering the current's activation or inactivation kinetics. nih.gov Further investigation showed that the compound interacts with both resting and slowly inactivated sodium channels, leading to a voltage- and use-dependent block, which is considered a basis for its anticonvulsant action. nih.govnih.gov

In cultured neonatal rat cardiomyocytes, U-54494A was shown to depress the fast sodium inward current in a manner dependent on both concentration and frequency. nih.gov While HeLa cells are a ubiquitous model in biomedical research, their specific application in published studies on U-54494A Hydrochloride is not prominent.

| Cell Model | Key Technique | Primary Finding | Reference |

|---|---|---|---|

| Mouse Neuroblastoma (N1E-115) | Whole-Cell Patch Clamp | Reversible, dose-dependent reduction of inward Na+ current; voltage- and use-dependent block. | nih.govnih.gov |

| Neonatal Rat Cardiomyocytes | Whole-Cell Voltage-Clamp | Concentration- and frequency-dependent depression of the fast sodium inward current. | nih.gov |

Acute Brain Slice Preparations (e.g., Striatal, Hippocampal)

Acute brain slice preparations are a critical ex vivo tool as they preserve the local cellular architecture and synaptic circuitry of a specific brain region. This methodology has been employed to study the effects of U-54494A in both the hippocampus and striatum.

In slices of the rat striatum, U-54494A was investigated for its effect on neurotransmitter release. nih.gov The compound was found to block the N-methyl-D-aspartic acid (NMDA)-evoked release of acetylcholine (B1216132), but it did not inhibit the release evoked by potassium (K+). nih.gov This suggests a mechanism involving the modulation of NMDA receptor activity. nih.gov

Research using in vitro hippocampal slices from rats has demonstrated the compound's ability to suppress epileptiform activity. nih.govnih.gov U-54494A significantly decreased the number and total area of afterdischarges induced by the convulsant agent 4-aminopyridine (B3432731) (4-AP) in the CA1 region. nih.gov Furthermore, studies in unrestrained rats with implanted electrodes showed that U-54494A significantly reduced the duration of electrically evoked hippocampal afterdischarges, providing further evidence of its effects on hyperexcitable neural circuits. nih.gov

Isolated Synaptosomal Fraction Analysis

To investigate presynaptic mechanisms, researchers utilize isolated synaptosomal fractions, which are purified, functional nerve terminals. A study using a synaptosomal preparation highly enriched with hippocampal mossy fiber nerve endings from guinea pigs found that U-54494A is a potent inhibitor of glutamate (B1630785) release. nih.gov At a concentration of 100 microM, the compound inhibited the K+-evoked release of endogenous glutamate by 85%. nih.gov This inhibitory action was associated with a significant reduction in the availability of cytosolic free calcium in depolarized synaptosomes, pointing to a direct action on the presynaptic terminals of glutamatergic neurons. nih.gov

In Vivo Animal Models and Behavioral Phenotyping

Rodent Seizure Models for Anticonvulsant Efficacy Profiling

U-54494A has been profiled in several well-established rodent seizure models to determine its anticonvulsant potential. In the maximal electroshock seizure (MES) test in mice, a model for generalized tonic-clonic seizures, U-54494A was effective with an ED50 of 28 mg/kg (i.p.). nih.gov Its potency was noted to be somewhat less than that of phenobarbital (B1680315). nih.gov Conversely, the compound did not elevate the seizure threshold in the pentylenetetrazol (PTZ) seizure test, which models absence seizures. nih.gov

The compound's efficacy was also demonstrated in genetically epilepsy-prone animals. In both DBA/2 mice and genetically epilepsy-prone rats, U-54494A showed dose-dependent anticonvulsant activity against convulsions induced by sound. nih.gov

| Rodent Model | Seizure Type / Induction Method | Effect of U-54494A | Reference |

|---|---|---|---|

| Mice | Maximal Electroshock Seizure (MES) | Effective anticonvulsant activity (ED50 28 mg/kg i.p.). | nih.gov |

| Mice | Pentylenetetrazol (PTZ) Seizure Threshold | Did not elevate seizure threshold. | nih.gov |

| DBA/2 Mice | Audiogenic (Sound-Induced) Seizures | Dose-dependent anticonvulsant activity. | nih.gov |

| Genetically Epilepsy-Prone Rats | Audiogenic (Sound-Induced) Seizures | Dose-dependent anticonvulsant activity. | nih.gov |

| Rats (chronically implanted electrodes) | Electrically Evoked Hippocampal Afterdischarges | Significantly reduced duration of afterdischarges. | nih.gov |

Electrophysiological Recording Techniques (e.g., Iontophoresis, Whole-Cell Voltage Clamp)

Electrophysiological techniques provide high-resolution insights into how a compound affects neuronal and cellular membrane properties. The whole-cell voltage clamp technique has been fundamental in characterizing the mechanism of U-54494A. nih.govnih.gov As detailed in section 4.1.1, this method was applied to cultured neonatal rat cardiomyocytes and mouse neuroblastoma cells to demonstrate that U-54494A directly modulates voltage-gated sodium channels, a key mechanism for controlling cellular excitability. nih.govnih.govnih.gov By clamping the cell membrane at a specific voltage, researchers can precisely measure the ionic currents flowing through channels and observe how they are altered by the compound. This approach was critical in identifying the voltage- and use-dependent nature of the sodium channel block by U-54494A. nih.gov

Iontophoresis is another electrophysiological technique used for the precise, localized application of charged substances onto a cell's membrane. While it is a powerful tool for studying receptor and channel pharmacology in brain slices or in vivo, its specific application in published research focused on this compound was not identified in the reviewed literature.

Receptor Binding and Functional Assay Techniques

To understand the mechanism of action of this compound, researchers employ various in vitro and ex vivo assays to characterize its binding to specific receptors and its subsequent functional effects on cellular signaling pathways.

Radioligand binding assays are fundamental tools for characterizing the interaction between a compound and its target receptor. sygnaturediscovery.com These assays use a radioactively labeled ligand (a molecule that binds to a receptor) to quantify the binding of other unlabeled molecules, such as this compound. nih.gov

Saturation Assays: In these experiments, tissue homogenates or cell membranes expressing the target receptor are incubated with increasing concentrations of a radiolabeled ligand. This allows for the determination of the total number of binding sites (receptor density, Bmax) and the affinity of the radioligand for the receptor, expressed as the equilibrium dissociation constant (K D). nih.gov A lower K D value signifies higher binding affinity.

Competition Assays: To determine the binding affinity of an unlabeled compound like this compound, competition binding assays are performed. In this setup, a fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The unlabeled compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value can be converted to an inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. sygnaturediscovery.comnih.gov

Kinetic Analyses: These assays measure the rate at which a compound binds to (association rate, k on) and dissociates from (dissociation rate, k off) its receptor. sygnaturediscovery.com These kinetic parameters provide a more dynamic picture of the drug-receptor interaction than equilibrium constants alone and can be crucial in understanding the duration of a compound's effect.

Table 1: Illustrative Data from Radioligand Binding Assays

| Assay Type | Parameter Measured | Description | Example Value |

| Saturation | K D (Dissociation Constant) | Concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | 1.5 nM |

| Saturation | Bmax (Receptor Density) | Maximum number of binding sites in the tissue preparation. | 1200 fmol/mg protein |

| Competition | Ki (Inhibition Constant) | Affinity of the unlabeled test compound (e.g., U-54494A) for the receptor. | 25 nM |

| Kinetic | k on (Association Rate) | Rate constant for the binding of the compound to the receptor. | 1.0 x 10^8 M^-1 min^-1 |

| Kinetic | k off (Dissociation Rate) | Rate constant for the dissociation of the compound from the receptor. | 0.05 min^-1 |

Ex vivo receptor occupancy studies bridge the gap between in vitro binding affinity and in vivo target engagement. In these studies, a research animal is administered this compound, and after a specific time, the brain is collected. The level of receptor occupancy in different brain regions is then quantified. This approach helps to establish a relationship between the concentration of the compound in the brain and its engagement with its molecular target. nih.gov Studies have shown that the unbound concentration of a drug in the brain is often a better predictor of receptor occupancy than total blood or brain concentration. nih.gov This methodology is critical for confirming that the compound reaches its intended target in the central nervous system at concentrations sufficient to exert a pharmacological effect.

Table 2: Hypothetical Ex Vivo Receptor Occupancy of U-54494A in Rat Brain

| Brain Region | Receptor Occupancy (%) |

| Hippocampus | 75% |

| Cortex | 68% |

| Striatum | 45% |

| Cerebellum | 15% |

While binding assays confirm a compound interacts with a receptor, functional assays are needed to determine the consequence of that binding—whether the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist. creative-bioarray.com For G protein-coupled receptors (GPCRs), the [35S]GTPγS binding assay is a widely used technique. nih.govnih.gov

This assay measures the first step in GPCR signaling: the activation of G proteins. nih.gov When an agonist binds to a GPCR, it causes the associated G protein to release guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP), leading to downstream signaling. gu.se The [35S]GTPγS assay uses a non-hydrolyzable, radiolabeled analog of GTP, [35S]GTPγS. nih.gov When an agonist like U-54494A (if it were to act on a GPCR) activates the receptor, it stimulates the binding of [35S]GTPγS to the G protein. creative-bioarray.com The amount of radioactivity incorporated into the cell membranes is then measured, providing a direct readout of G protein activation. nih.gov This allows for the determination of a compound's potency (EC50) and efficacy (Emax) in a functional context. creative-bioarray.comnih.gov

Table 3: Example Dose-Response Data from a [35S]GTPγS Binding Assay

| U-54494A Concentration (nM) | [35S]GTPγS Binding (% of Maximum) |

| 0.1 | 5% |

| 1 | 15% |

| 10 | 48% |

| 100 | 85% |

| 1000 | 98% |

Given the neuroactive properties of U-54494A, investigating its effects on neurotransmitter systems is crucial. Research has specifically shown that U-54494A is a potent inhibitor of glutamate release. nih.gov

Release Assays: In studies using synaptosomes from guinea pig hippocampus, U-54494A was found to inhibit the potassium-evoked release of endogenous glutamate by 85% at a concentration of 100 µM. nih.gov This powerful inhibitory effect on the release of a primary excitatory neurotransmitter is a key aspect of its mechanism of action. The compound was also shown to reduce the availability of cytosolic free calcium in depolarized synaptosomes, suggesting a potential mechanism for its effect on neurotransmitter release. nih.gov

Uptake Assays: In addition to release, the effect of a compound on neurotransmitter reuptake is an important area of investigation. Neurotransmitter transporters, such as those for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT), regulate synaptic signaling by clearing neurotransmitters from the synaptic cleft. moleculardevices.com Modern uptake assays often use fluorescent substrates that are taken up by cells expressing these transporters. An inhibitor compound would block the uptake of the fluorescent substrate, leading to a measurable change in signal. moleculardevices.commoleculardevices.com Such assays could be employed to determine if U-54494A has any activity at these key transporter proteins.

Metabolite Profiling and Pharmacokinetic Characterization in Research Settings

Pharmacokinetic studies describe the journey of a compound through a biological system, encompassing its absorption, distribution, metabolism, and excretion (ADME). nih.gov Understanding these properties, along with how the compound is metabolized, is critical in preclinical research. Metabolite profiling aims to identify the chemical structures of metabolites, which can be crucial if they are also biologically active. frontagelab.compharmaron.com

Research has demonstrated that the long-acting anticonvulsant effects of U-54494A may be partly attributable to its conversion into active metabolites. nih.gov Two major metabolites have been identified and synthesized:

U-83892E: cis-N-(2-aminocyclohexyl)-3,4-dichlorobenzamide

U-83894A: cis-N-(2-methylaminocyclohexyl)-3,4-dichlorobenzamide

Both of these metabolites have been shown to possess anticonvulsant activity in animal models. nih.gov Furthermore, detailed electrophysiological studies revealed that, like the parent compound U-54494A, both U-83892E and U-83894A block voltage-gated sodium channels. nih.gov This shared mechanism of action provides a clear explanation for the sustained anticonvulsant activity observed after administration of the parent compound. nih.gov

Table 4: U-54494A and Its Identified Active Metabolites

| Compound Name | Chemical Name | Status | Key Research Finding |

| U-54494A | 3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide | Parent Compound | Potent anticonvulsant; blocks voltage-gated sodium channels. nih.gov |

| U-83892E | cis-N-(2-aminocyclohexyl)-3,4-dichlorobenzamide | Active Metabolite | Displays anticonvulsant activity; blocks voltage-gated sodium channels. nih.gov |

| U-83894A | cis-N-(2-methylaminocyclohexyl)-3,4-dichlorobenzamide | Active Metabolite | Displays anticonvulsant activity; blocks voltage-gated sodium channels. nih.gov |

Assessment of Metabolite Contribution to Prolonged Pharmacological Effects

The sustained anticonvulsant activity of this compound, which persists even after the concentration of the parent compound in the brain has declined, has led to investigations into the role of its metabolites. Research has identified two major metabolites, U-83892E and U-83894A, which are believed to contribute significantly to the prolonged therapeutic window of the parent drug. rsc.org

These metabolites have been synthesized and subsequently evaluated for their own anticonvulsant properties. Studies have demonstrated that both U-83892E and U-83894A exhibit anticonvulsant activity in animal models of epilepsy. rsc.org Their mechanism of action appears to be similar to that of U-54494A, involving the blockade of voltage-gated sodium channels. rsc.org By interacting with these channels, the metabolites, like the parent compound, can modulate neuronal excitability, which is a key factor in the generation and propagation of seizures. rsc.org

The identification of these pharmacologically active metabolites provides a compelling explanation for the long-lasting anticonvulsant effects observed with this compound administration. The biotransformation of U-54494A into these active forms essentially creates a cascade of anticonvulsant agents, thereby extending the duration of action beyond that of the parent compound alone.

| Metabolite | Chemical Name | Pharmacological Activity | Mechanism of Action |

|---|---|---|---|

| U-83892E | cis-N-(2-aminocyclohexyl)-3,4-dichlorobenzamide | Anticonvulsant | Voltage-gated sodium channel blocker |

| U-83894A | cis-N-(2-methylaminocyclohexyl)-3,4-dichlorobenzamide | Anticonvulsant | Voltage-gated sodium channel blocker |

Bioanalytical Method Development for Compound and Metabolite Quantification in Central Nervous System Tissues

To accurately assess the pharmacokinetic and pharmacodynamic properties of this compound and its active metabolites, robust bioanalytical methods for their quantification in CNS tissues are essential. The development and validation of such methods are critical for preclinical and clinical research, enabling the determination of drug and metabolite concentrations in the target organ, the brain.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices like brain tissue. The development of an LC-MS/MS method for U-54494A and its metabolites would involve several key steps:

Sample Preparation: The initial and most critical step is the efficient extraction of the analytes from the brain tissue homogenate. This typically involves techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and concentrate the analytes of interest.

Chromatographic Separation: An appropriate HPLC column and mobile phase composition are selected to achieve optimal separation of U-54494A, U-83892E, and U-83894A from each other and from endogenous matrix components. This ensures that each compound can be individually quantified without interference.

Mass Spectrometric Detection: The use of a tandem mass spectrometer allows for highly selective and sensitive detection. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored. This provides a high degree of certainty in the identification and quantification of the compounds.

Method Validation: A comprehensive validation of the bioanalytical method is performed to ensure its reliability and accuracy. This includes assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability of the analytes in the biological matrix.

| Parameter | Description | Typical Techniques/Considerations |

|---|---|---|

| Sample Preparation | Extraction of analytes from brain homogenate and removal of interfering substances. | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction. |

| Chromatographic Separation | Separation of the parent compound and its metabolites from each other and from matrix components. | Reverse-phase HPLC with a suitable C18 or similar column; optimization of mobile phase (e.g., acetonitrile, methanol, water with additives like formic acid). |

| Detection | Sensitive and selective detection of the analytes. | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. |

| Method Validation | Ensuring the reliability and accuracy of the method. | Assessment of linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. |

The successful development and validation of such bioanalytical methods are indispensable for advancing the understanding of this compound's disposition in the CNS and for correlating tissue concentrations with its pharmacological effects.

Structure Activity Relationship Sar Studies and Rational Compound Design

Elucidation of Structural Determinants for Receptor Binding Selectivity and Functional Potency

U-54494A, chemically known as (+/-)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide monohydrochloride, is recognized as a potent anticonvulsant. nih.gov Its mechanism of action is primarily associated with the blockade of voltage-gated sodium channels. nih.govnih.gov

Functional Potency at Sodium Channels: Research has demonstrated that U-54494A reversibly and in a dose-dependent manner reduces the inward sodium current in neuronal cells. nih.gov This blockade is both voltage- and use-dependent, indicating an interaction with the resting and slowly inactivated states of the sodium channel. nih.govnih.gov The drug's ability to delay the recovery of inactivated channels contributes to its use-dependent block upon repetitive depolarizations, which is a key factor in its anticonvulsant action. nih.gov

Structural Features Influencing Activity: The anticonvulsant effect of U-54494A is not solely attributed to the parent compound. Two of its major metabolites, U-83892E [cis-N-(2-aminocyclohexyl)-3,4-dichlorobenzamide] and U-83894A [cis-N-(2-methylaminocyclohexyl)-3,4-dichlorobenzamide], have been identified and synthesized. nih.gov These metabolites also exhibit anticonvulsant activity and block voltage-gated sodium channels in a similar voltage- and use-dependent manner. nih.gov This suggests that the core benzamide (B126) and cyclohexylamine (B46788) structures are crucial for activity. The persistence of these active metabolites in the brain likely contributes to the long duration of U-54494A's anticonvulsant effects. nih.gov

While U-54494A is structurally related to the kappa opioid agonist U-50488H, it does not possess the analgesic or sedative effects typical of opioid agonists. nih.gov The anticonvulsant activity of U-54494A can be partially antagonized by naloxone (B1662785), suggesting some interaction with opioid receptors may play a minor role, but the primary mechanism is considered to be the modulation of sodium channels. nih.gov

Table 1: Activity of U-54494A and its Metabolites

| Compound | Chemical Name | Primary Mechanism of Action | Anticonvulsant Activity |

|---|---|---|---|

| U-54494A | (+/-)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide | Voltage- and use-dependent sodium channel blockade | Potent |

| U-83892E | cis-N-(2-aminocyclohexyl)-3,4-dichlorobenzamide | Voltage- and use-dependent sodium channel blockade | Active |

| U-83894A | cis-N-(2-methylaminocyclohexyl)-3,4-dichlorobenzamide | Voltage- and use-dependent sodium channel blockade | Active |

Analysis of Stereoisomeric Activity and Enantioselective Effects

U-54494A has been described as a racemic mixture of the cis-isomer, denoted as (+/-)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide. nih.govnih.gov The "cis" designation refers to the relative stereochemistry of the substituents on the cyclohexane (B81311) ring. The presence of chiral centers in the molecule means that it exists as a pair of enantiomers.

Despite the acknowledgment of its racemic nature, detailed studies on the separation of the individual enantiomers of U-54494A and the evaluation of their specific biological activities and enantioselective effects on sodium channels or anticonvulsant properties are not available in the reviewed scientific literature. Therefore, a comprehensive analysis of the stereoisomeric activity and enantioselective effects for U-54494A cannot be provided at this time.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Approaches

Based on a comprehensive review of the available scientific literature, there are no specific Quantitative Structure-Activity Relationship (QSAR) models that have been developed and published for U-54494A hydrochloride or its direct analogs. Similarly, the application of ligand-based drug design approaches specifically for the optimization of this compound has not been reported.

Structure-Guided Optimization Strategies for this compound Analogs

A review of the scientific literature indicates a lack of published studies focusing on the structure-guided optimization of this compound analogs. While the identification of its active metabolites provides some insight into permissible structural modifications, a systematic effort to design and synthesize analogs based on the three-dimensional structure of its target (the voltage-gated sodium channel) has not been documented.

Translational Research Implications and Future Investigative Trajectories

Potential for Development as a Novel Anticonvulsant Agent

U-54494A has demonstrated significant promise as a potential novel anticonvulsant agent. In preclinical studies, it has shown efficacy in various seizure models, including the maximal electroshock seizure test in mice, where its potency was comparable to established antiepileptic drugs like phenobarbital (B1680315). nih.gov Notably, U-54494A has been effective against convulsions induced by excitatory amino acid agonists such as kainic acid, N-methyl-aspartic acid (NMDA), and quisqualic acid. nih.gov This suggests a mechanism of action that is distinct from many existing anticonvulsants and points to its potential utility in treatment-resistant forms of epilepsy.

The compound's long-acting anticonvulsant properties are another significant aspect of its therapeutic potential. Research has indicated that the persistence of its anticonvulsant activity may be attributed to its conversion into active metabolites. nih.gov Two of its major metabolites, U-83892E and U-83894A, have themselves demonstrated anticonvulsant activity and the ability to block voltage-gated sodium channels. nih.gov This metabolic profile could contribute to a sustained therapeutic effect, a desirable characteristic for an antiepileptic drug.

| Anticonvulsant Activity of U-54494A | Seizure Model | Effectiveness | Comparison |

| U-54494A | Maximal Electroshock Seizure (Mice) | ED50 of 28 mg/kg i.p. | Potency slightly less than phenobarbital |

| U-54494A | Excitatory Amino Acid-Induced Seizures | Effective antagonist | Contrasts with phenytoin (B1677684) and phenobarbital |

| U-54494A | Audiogenic Seizures (Epileptic Mice) | Effective | Similar to standard anticonvulsants |

| U-54494A | Pentylenetetrazol-Induced Seizures | Ineffective | Suggests lack of GABAergic mechanism |

Broader Applicability in Neurological Disorders with Glutamatergic Dysregulation

The mechanism of action of U-54494A extends beyond simple channel blocking, implicating a significant role in the modulation of glutamatergic neurotransmission. Glutamatergic dysregulation is a key pathological feature in a wide range of neurological disorders, including epilepsy, ischemic stroke, and traumatic brain injury. Research has shown that U-54494A is a potent inhibitor of glutamate (B1630785) release. nih.gov Specifically, in synaptosomal preparations from the hippocampus, U-54494A has been observed to significantly reduce the K+-evoked release of endogenous glutamate. nih.gov

This inhibitory effect on glutamate release is thought to be mediated, at least in part, by the compound's action on calcium channels. U-54494A attenuates the depolarization-induced uptake of Ca2+ into forebrain synaptosomes. nih.gov By reducing calcium influx, U-54494A can dampen the excessive glutamate release that contributes to excitotoxicity and neuronal damage in various pathological states. This suggests that U-54494A could have neuroprotective effects and a broader therapeutic window beyond epilepsy.

| Effect of U-54494A on Glutamate and Calcium Dynamics | |

| Parameter | Observation |

| K+-evoked Glutamate Release | Inhibited by 85% at 100 µM concentration |

| Cytosolic Free Calcium (Ca2+) | Reduced by 30% in depolarized synaptosomes at 100 µM |

| Kainic Acid-Induced Glutamate Release | Effectively countered the presynaptic facilitation |

Design of Advanced Chemical Probes for Receptor Subtype Characterization

While the anticonvulsant properties of U-54494A are not mediated by the classic analgesic kappa opioid receptor, its structural relationship to kappa agonists suggests that it may interact with a subclass of these receptors. nih.govnih.gov This presents an opportunity for the design of advanced chemical probes to further characterize opioid receptor subtypes. By systematically modifying the structure of U-54494A, researchers could develop a library of related compounds with varying affinities and selectivities.

These novel chemical probes could be radiolabeled or fluorescently tagged to facilitate their use in binding assays and imaging studies. Such tools would be invaluable for mapping the distribution of these putative receptor subtypes in the central nervous system and for elucidating their physiological and pathological roles. A deeper understanding of the structure-activity relationships within this chemical class could lead to the identification of more selective and potent modulators of these novel receptor sites, paving the way for the development of targeted therapies with improved side-effect profiles.

Uncovering Polypharmacological Modulatory Effects and Network-Level Impacts

Future research should focus on elucidating the full spectrum of molecular targets of U-54494A and its active metabolites. Understanding these polypharmacological effects is crucial for predicting the compound's full therapeutic potential and for identifying potential off-target effects. Furthermore, investigating the impact of U-54494A on neuronal network activity will be critical. Techniques such as multi-electrode array recordings and in vivo electrophysiology could reveal how the compound modulates pathological network oscillations and synchrony that underlie seizure activity. This network-level understanding will be essential for optimizing the therapeutic application of U-54494A and for developing novel treatment strategies for complex neurological disorders.

Q & A

Q. What are the primary pharmacological targets of U-54494A hydrochloride in anticonvulsant research?

U-54494A exhibits dual mechanisms: (1) as a κ-opioid receptor (KOR) agonist with unique binding characteristics that induce receptor conformational changes, and (2) as a voltage-gated Na⁺ channel blocker. Its anticonvulsant activity is primarily attributed to Na⁺ channel inhibition, which prevents neuronal hyperexcitability. Methodologically, patch-clamp electrophysiology in neuroblastoma cells (e.g., NIE-115) is used to quantify Na⁺ current blockade, while KOR binding assays (e.g., radioligand displacement) confirm receptor affinity .

Q. Which experimental models are appropriate for evaluating U-54494A’s anticonvulsant efficacy?

Key models include:

- Electroshock-induced seizures in mice : Measures seizure threshold elevation post-administration.

- In vitro Na⁺ channel blockade assays : Uses neuroblastoma cells to assess use-dependent inhibition (e.g., slow recovery from inactivated states).

- Hippocampal slice preparations : Evaluates synaptic transmission modulation, particularly in glutamate-driven excitotoxicity .

Q. How does U-54494A’s physicochemical profile influence its pharmacokinetics?

The compound’s balanced hydrophobicity and hydrophilicity enhance blood-brain barrier penetration, as demonstrated by brain concentration assays via HPLC-electrochemical detection. However, low brain levels during prolonged anticonvulsant effects suggest active metabolites contribute to efficacy, necessitating metabolite profiling in pharmacokinetic studies .

Advanced Research Questions

Q. How do molecular structural variations (e.g., pyrrolidinyl vs. piperidinyl groups) impact U-54494A’s Na⁺ channel blockade efficacy?

Structural analogs like U-49132E (piperidinyl) and U-49524E (pyrrolidinyl) reveal that reduced molecular bulk and hydrophobicity correlate with enhanced potency. For example:

- U-49524E : IC₅₀ = 118.2 μA/mV at -80 mV (3–5× more potent than U-49132E).

- U-54494A : IC₅₀ = 72.1 μA/mV at -80 mV, indicating superior Na⁺ channel affinity. Methodological insights include molecular docking simulations to map ligand-channel interactions and kinetic analyses of use-dependent inhibition .

Q. How can researchers resolve contradictions in reported mechanisms (e.g., NMDA antagonism vs. KOR agonism)?

Discrepancies arise from assay-specific contexts:

- NMDA antagonism claims : Likely due to off-target effects in high-throughput screens (e.g., cytotoxicity or cAMP interference).

- KOR/Na⁺ channel primary mechanisms : Validated via receptor-specific knockout models and selective antagonist co-administration. Prioritize functional assays (e.g., seizure models) over binding studies to confirm mechanism dominance .

Q. What experimental designs account for U-54494A’s enantiomer-specific activity and metabolite contributions?

- Enantiomer separation : Use chiral HPLC to isolate (+)- and (-)-U-54494A, followed by intracerebroventricular administration to bypass metabolic variability.

- Metabolite identification : Employ LC-MS/MS to characterize metabolites in plasma and brain homogenates.

- Time-course studies : Correlate brain concentrations (via microdialysis) with anticonvulsant efficacy to distinguish parent drug vs. metabolite effects .

Q. Why does U-54494A exhibit prolonged anticonvulsant activity despite low brain concentrations?

Pharmacodynamic modeling suggests metabolites with longer half-lives or higher receptor affinity drive sustained effects. Experimental approaches include:

- Metabolite synthesis : Chemically synthesize proposed metabolites (e.g., hydroxylated derivatives) for activity screening.

- Receptor occupancy assays : Quantify KOR and Na⁺ channel binding kinetics of metabolites compared to the parent compound .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on U-54494A’s ion channel targets (e.g., Na⁺ vs. Ca²⁺ channels)?

- Contextual factors : Cell type (e.g., neuroblastoma vs. cardiomyocytes) and holding potential (-80 mV vs. -120 mV) alter ion channel state selectivity.

- Protocol standardization : Replicate experiments under identical conditions (e.g., voltage-clamp settings, drug concentrations) and validate with orthogonal methods (e.g., fluorescence-based flux assays) .

Methodological Resources

- Key assays : Patch-clamp electrophysiology, chiral separation chromatography, and in vivo seizure threshold determination.

- Critical parameters : IC₅₀ values, use-dependent inhibition rates, and enantiomer-specific bioavailability.

- References : Prioritize studies from The Upjohn Company and Journal of Pharmacology and Experimental Therapeutics for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.